![molecular formula C13H17N3O2 B2459718 3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-33-1](/img/structure/B2459718.png)
3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene, commonly known as PDD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDD is a spirocyclic compound that contains a pyrimidine ring, an oxirane ring, and a piperazine ring. The unique structure of PDD makes it an interesting compound for research.
Mecanismo De Acción
The mechanism of action of PDD is not fully understood. However, it has been proposed that PDD exerts its antitumor activity by inducing apoptosis through the activation of caspases. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
PDD has been shown to have a variety of biochemical and physiological effects. PDD has been found to induce DNA damage and inhibit the growth of cancer cells. PDD has also been shown to inhibit the replication of viruses. In addition, PDD has been found to have an effect on the immune system by increasing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PDD has also been shown to have a low toxicity profile. However, one limitation of PDD is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on PDD. One potential application of PDD is in the development of new antitumor drugs. Further research is needed to fully understand the mechanism of action of PDD and its effects on different cell types. In addition, the potential for PDD to be used as an antiviral and antibacterial agent should be explored.
Métodos De Síntesis
PDD can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of PDD involves the reaction of a pyrimidine derivative with epichlorohydrin and a piperazine derivative in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
PDD has been studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial activities. PDD has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PDD has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Propiedades
IUPAC Name |
3-pyrimidin-2-yl-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-11-18-13(17-10-1)4-8-16(9-5-13)12-14-6-3-7-15-12/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFZFDLYXGFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

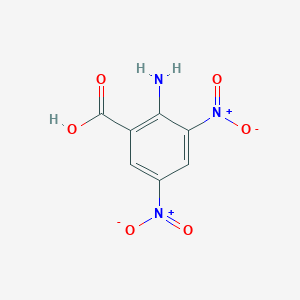
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2459639.png)

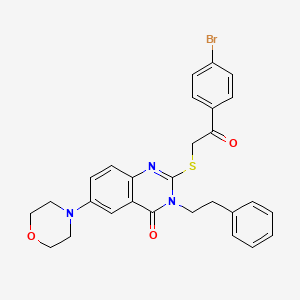
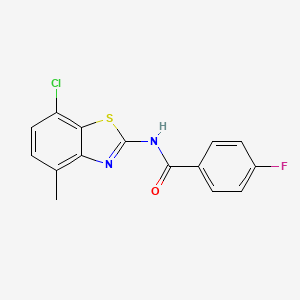
![1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol](/img/structure/B2459645.png)
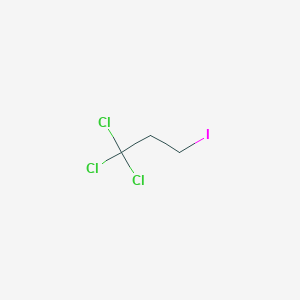
![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)
![N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B2459650.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2459654.png)

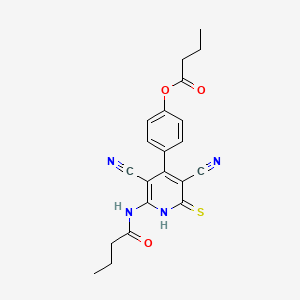
![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)